molecular formula C13H11N3O2S B1371233 1-(4-methoxyphenyl)-6-(methylsulfanyl)-4-oxopyrimidine-5-carbonitrile

1-(4-methoxyphenyl)-6-(methylsulfanyl)-4-oxopyrimidine-5-carbonitrile

Cat. No.: B1371233
M. Wt: 273.31 g/mol
InChI Key: WAIWPDMZJHFGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-6-(methylsulfanyl)-4-oxopyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylthio group, and a carbonitrile group attached to a dihydropyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-6-(methylsulfanyl)-4-oxopyrimidine-5-carbonitrile typically involves multi-step reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxybenzaldehyde, thiourea, and malononitrile.

    Cyclization Reaction: These starting materials undergo a cyclization reaction in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol.

    Formation of Intermediate: The cyclization leads to the formation of an intermediate compound, which is then subjected to further reactions to introduce the methylthio group.

    Final Product:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-methoxyphenyl)-6-(methylsulfanyl)-4-oxopyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylthio groups are replaced by other nucleophiles such as halides or amines.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to convert the carbonitrile group to a carboxylic acid or amide.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-methoxyphenyl)-6-(methylsulfanyl)-4-oxopyrimidine-5-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs and therapeutic agents.

    Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical agent. It is being investigated for its ability to inhibit specific enzymes and receptors involved in various diseases.

    Industry: The compound is used in the production of specialty chemicals and intermediates for the synthesis of agrochemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-6-(methylsulfanyl)-4-oxopyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

1-(4-methoxyphenyl)-6-(methylsulfanyl)-4-oxopyrimidine-5-carbonitrile can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile: This compound lacks the methylthio group, which may result in different chemical and biological properties.

    1-(4-Methoxyphenyl)-6-(methylthio)-4-oxo-1,4-dihydropyrimidine:

    1-(4-Methoxyphenyl)-6-(methylthio)-4-oxo-1,4-dihydropyrimidine-5-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which may influence its chemical stability and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

1-(4-methoxyphenyl)-6-methylsulfanyl-4-oxopyrimidine-5-carbonitrile

InChI

InChI=1S/C13H11N3O2S/c1-18-10-5-3-9(4-6-10)16-8-15-12(17)11(7-14)13(16)19-2/h3-6,8H,1-2H3

InChI Key

WAIWPDMZJHFGMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC(=O)C(=C2SC)C#N

Origin of Product

United States

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